molecular formula C10H20N3OP B105879 1-[bis(aziridin-1-yl)phosphoryl]azepane CAS No. 18144-64-4

1-[bis(aziridin-1-yl)phosphoryl]azepane

Cat. No.: B105879
CAS No.: 18144-64-4
M. Wt: 229.26 g/mol
InChI Key: ZCBLIQKVTTZLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[bis(aziridin-1-yl)phosphoryl]azepane is a synthetic heterocyclic compound of interest in advanced chemical research. This molecule features an azepane ring, a seven-membered saturated ring with one nitrogen atom (a structure also known as hexamethyleneimine or homopiperidine) , which is phosphorylated at the nitrogen center with two aziridine groups. The presence of both azepane and aziridine rings, connected through a phosphoryl center, suggests potential utility as a multifunctional building block in organic synthesis and medicinal chemistry . Compounds with similar phosphoryl bridges between nitrogen heterocycles are often investigated for their unique electronic and steric properties, which can be leveraged in the development of new catalysts, ligands for metal complexes, or pharmacologically active agents . As a specialized research chemical, this compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle all chemicals with appropriate safety protocols, as the aziridine functional group is known to be highly reactive and requires careful handling.

Properties

CAS No.

18144-64-4

Molecular Formula

C10H20N3OP

Molecular Weight

229.26 g/mol

IUPAC Name

1-[bis(aziridin-1-yl)phosphoryl]azepane

InChI

InChI=1S/C10H20N3OP/c14-15(12-7-8-12,13-9-10-13)11-5-3-1-2-4-6-11/h1-10H2

InChI Key

ZCBLIQKVTTZLAH-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)P(=O)(N2CC2)N3CC3

Canonical SMILES

C1CCCN(CC1)P(=O)(N2CC2)N3CC3

Other CAS No.

18144-64-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexahydroazepinylbis(aziridinyl)phosphine oxide typically involves the reaction of aziridine with hexahydroazepine in the presence of a phosphine oxide precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for hexahydroazepinylbis(aziridinyl)phosphine oxide may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[bis(aziridin-1-yl)phosphoryl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine rings, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions include various substituted derivatives of hexahydroazepinylbis(aziridinyl)phosphine oxide, which can have different functional groups attached to the aziridine rings.

Scientific Research Applications

1-[bis(aziridin-1-yl)phosphoryl]azepane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt cell membranes.

    Medicine: Research is ongoing to explore its use as a chemotherapeutic agent, particularly in targeting cancer cells.

    Industry: It is used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of hexahydroazepinylbis(aziridinyl)phosphine oxide involves the interaction of its aziridine rings with biological molecules. The aziridine rings can undergo nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the disruption of cellular processes, making the compound effective as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Structural Comparison with Aziridine-Containing Analogues

The compound’s structural uniqueness lies in its combination of aziridine, phosphoryl, and azepane groups. Key analogues include:

Compound Name Key Structural Features Molecular Weight (g/mol) Applications References
1-[bis(aziridin-1-yl)phosphoryl]azepane Phosphoryl core with 2 aziridine + 1 azepane ~301.3 (calculated) Hypothesized anticancer -
CB1954 Aziridinyl-nitrobenzamide 251.18 Anticancer prodrug
Bis(dimethylamino)phosphoryl chloride ClP(O)(NMe₂)₂ 196.03 Precursor for phosphorylated compounds
Diethyl 1-cyclohexylaziridin-2-ylphosphonate Aziridine-phosphonate with cyclohexyl ~293.3 (calculated) Antimicrobial/anticancer
O²-phosphorylated diazenium diolates Phosphorylated diazenium diolate Variable Anticancer

Key Observations :

  • Aziridine vs. Dialkylamino Substituents: Bis(aziridin-1-yl)phosphoryl derivatives exhibit higher reactivity than bis(dialkylamino) analogues (e.g., bis(dimethylamino)phosphoryl chloride) due to aziridine’s ring strain .
  • Phosphoryl vs. Phosphonate Groups : Phosphoryl derivatives (P=O) are more electrophilic than phosphonates (P–O–R), influencing their interaction with biological targets .
  • Azepane vs. Smaller Heterocycles : The azepane ring may reduce steric hindrance and improve membrane permeability compared to smaller amines like aziridine or piperidine.

Comparative Analysis of Reactivity and Stability

  • Reactivity: Aziridine rings undergo rapid ring-opening reactions in the presence of nucleophiles (e.g., DNA bases), enabling alkylation. This reactivity surpasses that of dialkylamino substituents in bis(dimethylamino)phosphoryl chloride . The phosphoryl group stabilizes the compound under physiological conditions but facilitates hydrolysis in acidic environments, a trait shared with O²-phosphorylated diazenium diolates .
  • Stability :
    • Aziridine’s inherent instability necessitates prodrug formulations or protective groups, as seen in CB1954 .
    • The azepane ring may mitigate hydrolysis rates compared to linear amines, extending half-life.

Q & A

Q. How can the compound’s tendency for aziridine ring-opening be mitigated during storage and handling?

  • Methodological Answer :
  • Lyophilization : Store as a lyophilized powder under argon at −20°C.
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to prevent radical-mediated degradation.
  • Container material : Use amber glass vials to avoid light-induced reactions .

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